molecular formula C15H24N2O3 B588540 N-Methyl Trimetazidine-d8 Dihydrochloride CAS No. 1246819-10-2

N-Methyl Trimetazidine-d8 Dihydrochloride

Cat. No. B588540
CAS RN: 1246819-10-2
M. Wt: 288.417
InChI Key: SQQDLCAQLUXIPC-UFBJYANTSA-N
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Description

N-Methyl Trimetazidine-d8 Dihydrochloride is the labelled analogue of N-Methyl Trimetazidine dihydrochloride, which is a metabolite of Trimetazidine . Trimetazidine is a drug for angina pectoris . It is a selective long chain 3-ketoyl coenzyme A thiolase inhibitor with an IC50 of 75 nM, which can inhibit β-oxidation of free fatty acid (FFA) .


Molecular Structure Analysis

The molecular formula of N-Methyl Trimetazidine-d8 Dihydrochloride is C15H16D8N2O3.2HCl . The InChI key is PXMIANPUSWGLQA-VVWBXAJLSA-N . The compound appears as a white to off-white solid .


Physical And Chemical Properties Analysis

N-Methyl Trimetazidine-d8 Dihydrochloride is a white to off-white solid . It has a molecular weight of 361.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Safety and Hazards

N-Methyl Trimetazidine-d8 Dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

CAS RN

1246819-10-2

Product Name

N-Methyl Trimetazidine-d8 Dihydrochloride

Molecular Formula

C15H24N2O3

Molecular Weight

288.417

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2

InChI Key

SQQDLCAQLUXIPC-UFBJYANTSA-N

SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

synonyms

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Hydrochloride; 

Origin of Product

United States

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